4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
CAS No.: 1190310-68-9
Cat. No.: VC8056762
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol
* For research use only. Not for human or veterinary use.
![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one - 1190310-68-9](/images/structure/VC8056762.png)
Specification
CAS No. | 1190310-68-9 |
---|---|
Molecular Formula | C7H5FN2O |
Molecular Weight | 152.13 g/mol |
IUPAC Name | 4-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
Standard InChI | InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) |
Standard InChI Key | YVGMRSFTRRCISC-UHFFFAOYSA-N |
SMILES | C1C2=C(C=NC=C2NC1=O)F |
Canonical SMILES | C1C2=C(C=NC=C2NC1=O)F |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₇H₅FN₂O, with a molecular weight of 152.13 g/mol . Its bicyclic structure consists of a pyrrole ring fused to a pyridine ring, with a fluorine substituent at the 4-position and a ketone group at the 2-position (Figure 1). Key identifiers include:
-
InChI:
InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11)
-
InChIKey:
YVGMRSFTRRCISC-UHFFFAOYSA-N
The fluorine atom’s electronegativity enhances the compound’s reactivity, particularly in electrophilic substitution reactions, while the conjugated π-system contributes to its aromatic stability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves regioselective fluorination strategies. Two prominent methods are:
-
Balz-Schiemann Reaction:
Starting from 1H-pyrrolo[2,3-c]pyridine N-oxide, diazotization followed by fluorination yields the target compound . This method ensures high regioselectivity due to the directing effects of the N-oxide group. -
Lithium-Halogen Exchange:
A halogenated precursor undergoes lithium-halogen exchange at low temperatures, followed by quenching with a fluorinating agent . This approach is advantageous for scalability but requires stringent temperature control.
Key Intermediates
-
5-Bromo-1H-pyrrolo[2,3-c]pyridine: Used in palladium-mediated cross-coupling reactions to introduce aryl or alkynyl groups .
-
N-Protected Derivatives: Boc-protected intermediates improve reaction yields during functionalization at the 1-position .
Physicochemical Properties
The compound’s solubility in polar aprotic solvents aligns with its heterocyclic nature, while its moderate LogP suggests balanced lipophilicity for drug-like properties .
Biological Activity and Applications
Kinase Inhibition
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives have shown promise as kinase inhibitors. For example:
-
MPS1 Kinase Inhibition: Analogous pyrrolo[3,2-c]pyridines demonstrated IC₅₀ values <10 nM, with structural modifications enhancing selectivity over CDK2 .
-
FGFR Inhibition: Fluorinated pyrrolo[2,3-b]pyridines exhibited pan-FGFR activity (FGFR1–3 IC₅₀: 7–25 nM), suppressing cancer cell proliferation and migration .
Neuroimaging Agents
Pyrrolo[2,3-c]pyridines are explored as tau protein ligands for positron emission tomography (PET) imaging of neurofibrillary tangles in Alzheimer’s disease . The fluorine atom’s presence enables radiolabeling with ¹⁸F for enhanced imaging contrast .
Hazard Category | Description | Source |
---|---|---|
Acute Toxicity | Oral LD₅₀ >500 mg/kg (estimated) | |
Skin/Irritation | Causes mild irritation (GHS Category 2) | |
Environmental Impact | Not classified as hazardous |
Handling precautions include using gloves, eye protection, and adequate ventilation. The compound is classified as a Warning under GHS due to potential respiratory and dermal irritation .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: The compound’s scaffold is leveraged to improve pharmacokinetic profiles (e.g., metabolic stability, bioavailability) .
-
Prodrug Synthesis: Functionalization at the 1-position with carbamate groups enhances blood-brain barrier penetration .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume